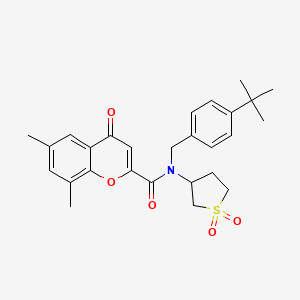

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

This compound is a chromene-2-carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with 6,8-dimethyl groups. Its amide nitrogen is further functionalized with two distinct moieties: a lipophilic 4-tert-butylbenzyl group and a polar 1,1-dioxidotetrahydrothiophen-3-yl sulfone group.

Properties

Molecular Formula |

C27H31NO5S |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C27H31NO5S/c1-17-12-18(2)25-22(13-17)23(29)14-24(33-25)26(30)28(21-10-11-34(31,32)16-21)15-19-6-8-20(9-7-19)27(3,4)5/h6-9,12-14,21H,10-11,15-16H2,1-5H3 |

InChI Key |

BHZXANZRMWGRLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

- Molecular Formula : C22H27NO3S

- Molecular Weight : 385.5 g/mol

- Key Functional Groups : Benzamide core, tert-butyl substituent, dioxidotetrahydrothiophenyl moiety

The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and receptors. The dioxidotetrahydrothiophenyl moiety is significant for its potential redox activity, which can modulate various biological processes.

Preliminary studies suggest that the biological activity of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide may involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Redox Mechanisms : The dioxidotetrahydrothiophenyl group could enhance bioactivity through redox reactions.

Cytotoxicity Studies

Research has demonstrated that compounds structurally related to N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 ± 0.26 |

| 4h | A549 | 22.09 |

These results indicate that structurally similar compounds can effectively inhibit cancer cell proliferation and suggest that this compound may also possess similar properties.

Antioxidant Activity

In vitro assays have shown that related chromone derivatives exhibit substantial antioxidant activity through various mechanisms:

- DPPH radical scavenging

- Hydrogen peroxide scavenging

- Nitric oxide (NO) scavenging

These activities are critical for protecting cells from oxidative stress and may contribute to the overall therapeutic potential of the compound.

Case Studies

A series of studies have been conducted to evaluate the biological effects of chromone derivatives similar to N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:

-

Study on MCF-7 and A549 Cell Lines :

- Objective: To assess cytotoxicity and mechanism of action.

- Methodology: MTT assay was employed to determine IC50 values.

- Findings: Significant cytotoxicity was observed in both cell lines with promising IC50 values indicating potential for further development as anticancer agents.

-

Antioxidant Activity Assessment :

- Objective: To evaluate the antioxidant capacity of synthesized derivatives.

- Methodology: Various assays (DPPH, hydrogen peroxide scavenging) were utilized.

- Findings: Compounds demonstrated strong antioxidant properties, suggesting their role in mitigating oxidative damage in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the chromene/coumarin carboxamide class, which is extensively studied for therapeutic applications. Below is a structured comparison with key analogues:

Structural and Functional Analogues

Key Structural Differences and Implications

- Triazole vs. Sulfone Groups : Triazole-containing analogues (e.g., those in ) leverage hydrogen-bonding capabilities of the triazole ring for enhanced target engagement . In contrast, the sulfone group in the target compound may confer stronger dipole interactions or stabilize protein-ligand complexes via sulfone-oxygen hydrogen bonds.

- N-Substituents : The 4-tert-butylbenzyl group in the target compound introduces steric bulk and hydrophobicity, which could enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). This contrasts with simpler alkyl or aryl groups in other chromene carboxamides.

- Chromene Core Modifications : The 6,8-dimethyl-4-oxo substitution pattern is conserved in many active derivatives, suggesting its role in maintaining planar geometry for π-π stacking with aromatic residues in target proteins .

Pharmacokinetic and Physicochemical Properties

- Solubility : Triazole-containing derivatives often exhibit superior aqueous solubility compared to the target compound, where the tert-butyl group may reduce solubility. However, the sulfone moiety could mitigate this by increasing polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.